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Ammonium Valerate

Cat. No.: B10859240
CAS No.: 5972-85-0
M. Wt: 119.16 g/mol
InChI Key: RXQNHIDQIJXKTK-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Salt Chemistry

Ammonium (B1175870) valerate (B167501) serves as a noteworthy example at the intersection of organic and salt chemistry. It is formed through the acid-base reaction between a weak acid, valeric acid (pentanoic acid), and a weak base, ammonia (B1221849). wikipedia.org In solution, it exists in equilibrium with its constituent ions, the ammonium cation (NH₄⁺) and the valerate anion (CH₃(CH₂)₃COO⁻).

The chemistry of ammonium valerate is characteristic of ammonium carboxylate salts. These salts are ionic compounds, yet they exhibit significant hydrogen bonding between the ammonium cation and the carboxylate anion. researchgate.net This interaction is a key determinant of their solid-state structures and physical properties. The ammonium ion can act as a hydrogen bond donor, while the carboxylate group functions as a hydrogen bond acceptor. Research on various ammonium carboxylate salts has shown that these interactions can lead to the formation of extended structures, such as one-dimensional chains or ladder-like motifs. researchgate.net

The length of the alkyl chain in the carboxylate anion, in this case, the butyl group of the valerate, influences the physical properties of the salt. Studies on a series of alkylammonium carboxylate ionic liquids have demonstrated that increasing the alkyl chain length affects the interactions between the cation and anion, which in turn impacts properties like viscosity and conductivity. rsc.org The presence of the nonpolar alkyl chain also imparts a degree of organic character to the salt, influencing its solubility in various solvents. This compound is noted to be very readily soluble in water and alcohol, and also soluble in ether. wikipedia.org

The acid-base properties of this compound are fundamental to its behavior. The ammonium ion has a pKa of approximately 9.25, while valeric acid has a pKa of about 4.8. This means that in aqueous solution, the pH will be determined by the relative hydrolysis of the ammonium and valerate ions. The thermal decomposition of ammonium carboxylates is also a significant aspect of their chemistry. Upon heating, they can revert to the original carboxylic acid and ammonia, or they can undergo dehydration to form the corresponding amide, in this case, valeramide. stackexchange.comlibretexts.org The pathway taken often depends on the reaction conditions.

Significance in Chemical Synthesis and Reaction Engineering

While not a ubiquitous reagent, this compound and its derivatives have demonstrated utility in specific areas of chemical synthesis and reaction engineering. One of the most prominent recent applications is in the field of materials science, specifically in the fabrication of perovskite solar cells.

A derivative, 5-ammonium valeric acid iodide (5-AVAI), has been employed as an additive in methylammonium (B1206745) lead iodide (MAPI) and formamidinium lead iodide (FAPbI3) perovskite solar cells. nih.govresearchgate.netarizona.edu Research has shown that the inclusion of 5-AVAI can decrease bulk defects in the perovskite structure and enhance its resistance to moisture, a critical factor for the long-term stability of these devices. nih.govresearchgate.net The additive is believed to affect the crystal growth of the perovskite material through hydrogen bonding interactions and can act as a cross-linker at grain boundaries, forming a protective layer that slows down degradation. researchgate.net This leads to improved power conversion efficiency and operational stability of the solar cells. nih.govresearchgate.net

In the realm of reaction engineering, ammonium salts of fatty acids have been investigated as flue gas conditioning agents for electrostatic precipitators in coal-fired power plants. alentecinc.comepa.gov While sulfur trioxide and ammonia are common conditioning agents, ammonium compounds are also used. epa.gov These agents can alter the electrical resistivity and cohesivity of fly ash, which can improve the efficiency of particulate collection. The decomposition of ammonium compounds at high temperatures can release ammonia and other species that modify the properties of the fly ash particles. epa.gov

Furthermore, ammonium carboxylates, including this compound, have found application in analytical and separation chemistry. They can be used as mobile phase modifiers in high-performance liquid chromatography (HPLC). researchgate.netlongdom.org The addition of such salts to the mobile phase can improve peak shape and resolution for certain analytes by influencing the ionization state and interaction with the stationary phase. For instance, ammonium formate, a related salt, is a common additive in LC-MS applications to improve peptide separations. nih.gov

The synthesis of amides from carboxylic acids can also proceed via the corresponding ammonium salt. libretexts.org Heating this compound can lead to dehydration to form valeramide, although this method is not always the highest-yielding route for amide synthesis. stackexchange.com More recently, ammonium carboxylates have been utilized in the Ugi reaction for the synthesis of α,α-disubstituted amino acid derivatives. nih.gov

Historical Perspectives on Ammonium Carboxylate Investigations

The study of ammonium carboxylates is intrinsically linked to the historical development of organic chemistry and the understanding of acids, bases, and salts. In the 19th century, significant progress was made in isolating and characterizing fatty acids by chemists like Michel Eugène Chevreul. nih.gov His work on saponification laid the groundwork for understanding the structure of fats and the nature of the resulting fatty acid salts. nih.gov

The synthesis of ammonium salts from fatty acids and ammonia was a logical extension of this work. Early chemical literature contains numerous references to the preparation and properties of various ammonium salts. For instance, a 1941 article in the Journal of the American Chemical Society describes a preparation method for this compound. drugfuture.com

A notable historical investigation into the stability of ammonium salts of higher fatty acids was published in the Journal of the Chemical Society in 1939 by Kench and Malkin. rsc.org This study highlighted the inherent instability of these salts, a characteristic that is now understood in the context of the equilibrium between the salt and its constituent acid and base.

The use of ammonium salts in various applications also has historical roots. For example, the use of ammonia as a flue gas conditioning agent was first reported in the 1940s in the petroleum industry. alentecinc.com This predates the more widespread investigation of various ammonium compounds for this purpose in power generation.

Compound Information

Compound NameSynonymsChemical Formula
This compoundPentanoic acid, ammonium salt; Ammonium pentanoateCH₃(CH₂)₃COONH₄
Valeric AcidPentanoic acidC₅H₁₀O₂
Ammonia-NH₃
5-Ammonium Valeric Acid Iodide5-AVAIC₅H₁₂INO₂
Methylammonium Lead IodideMAPICH₃NH₃PbI₃
Formamidinium Lead IodideFAPbI3CH(NH₂)₂PbI₃
ValeramidePentanamideC₅H₁₁NO
Ammonium Formate-HCOONH₄
Sulfur Trioxide-SO₃

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₃NO₂ wikipedia.orgnih.gov
Molar Mass 119.16 g/mol wikipedia.orgnih.gov
Appearance White, hygroscopic crystals wikipedia.orgdrugfuture.com
Melting Point 108 °C wikipedia.orgdrugfuture.com
Solubility Very readily soluble in water and alcohol; soluble in ether wikipedia.orgdrugfuture.com
IUPAC Name azanium;pentanoate wikipedia.org
CAS Number 42739-38-8 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2.H3N<br>C5H13NO2 B10859240 Ammonium Valerate CAS No. 5972-85-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5972-85-0

Molecular Formula

C5H10O2.H3N
C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

azanium;pentanoate

InChI

InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3

InChI Key

RXQNHIDQIJXKTK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)[O-].[NH4+]

Related CAS

42739-38-8
5972-85-0
109-52-4 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ammonium Valerate

Direct Synthesis Pathways from Valeric Acid and Ammonia (B1221849)

The most direct and common method for preparing ammonium (B1175870) valerate (B167501) is through the acid-base reaction between valeric acid (pentanoic acid) and an ammonia source, typically aqueous ammonium hydroxide (B78521). wikipedia.org Valeric acid, a weak acid, reacts with ammonium hydroxide, a weak base, in a neutralization reaction to form the ammonium valerate salt and water.

The chemical equation for this reaction is: CH₃(CH₂)₃COOH + NH₄OH → CH₃(CH₂)₃COONH₄ + H₂O

This reaction is straightforward and proceeds by mixing the reactants. The resulting salt can then be isolated, often by evaporating the water to yield crystalline this compound. wikipedia.org

Alternative Synthetic Routes to Valerate Salts

While the direct neutralization with ammonia is specific for this compound, valeric acid can serve as a precursor to a variety of other valerate salts. These are typically synthesized by reacting valeric acid with a corresponding base. The general principle involves the reaction of the carboxylic acid with metal hydroxides, carbonates, or oxides.

For instance, reacting valeric acid with sodium hydroxide (NaOH) yields sodium valerate and water. Similarly, other metal valerates, such as potassium or zinc valerate, can be formed using their respective bases. byjus.com The industrial production of valeric acid itself, often through the oxo process involving the reaction of 1-butene (B85601) with syngas to form valeraldehyde (B50692) followed by oxidation, is a critical precursor step for all valerate salt syntheses. wikipedia.org Another route to valeric acid involves its production from biomass-derived sugars via levulinic acid. wikipedia.orgmdpi.com

Table 1: Examples of Valerate Salt Synthesis

Desired Valerate SaltBase ReactantReaction Byproduct
This compoundAmmonium Hydroxide (NH₄OH)Water (H₂O)
Sodium ValerateSodium Hydroxide (NaOH)Water (H₂O)
Potassium ValeratePotassium Hydroxide (KOH)Water (H₂O)
Calcium ValerateCalcium Carbonate (CaCO₃)Water (H₂O) and Carbon Dioxide (CO₂)

Advanced Methods for Derivatization of Valeric Acid

Valeric acid, as a typical carboxylic acid, can be converted into a range of derivatives through several key chemical transformations. wikipedia.org These derivatization methods are crucial for synthesizing related compounds with different chemical properties and applications. The primary methods include acylation and alkylation.

Acylation involves the modification of the carboxyl group. Valeric acid can be converted to more reactive derivatives like valeryl chloride (an acyl chloride) or valeric anhydride (B1165640).

Valeryl Chloride: This is synthesized by treating valeric acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). exsyncorp.comnbinno.comguidechem.com Valeryl chloride is a highly useful intermediate for producing esters and amides due to its enhanced reactivity. nbinno.comguidechem.com

Valeric Anhydride: This can be prepared from valeric acid, for example, by using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com Anhydrides are also potent acylating agents. cymitquimica.com

Alkylation reactions primarily involve the formation of esters. athabascau.ca This is one of the most significant uses of valeric acid. wikipedia.orgfishersci.com

Esterification: Valeric acid is reacted with an alcohol in the presence of an acid catalyst to form a valerate ester and water. These esters are known for their pleasant, fruity odors and are used as flavoring and fragrance agents. wikipedia.org

Transesterification: This process converts one ester into another by reacting an existing valerate ester with a different alcohol, often under acid or base catalysis. wikipedia.orgwikipedia.org This is useful for modifying the alcohol portion of the ester without starting from the original carboxylic acid.

Table 2: Key Derivatization Reactions of Valeric Acid

Derivatization TypeReagent(s)Product ClassExample Product
Acylation (Chlorination)Thionyl Chloride (SOCl₂)Acyl ChlorideValeryl Chloride
Acylation (Dehydration)Dicyclohexylcarbodiimide (DCC)Acid AnhydrideValeric Anhydride
Alkylation (Esterification)Alcohol (e.g., Ethanol) + Acid CatalystEsterEthyl Valerate
Amide FormationValeryl Chloride + Amine (e.g., Ammonia)AmideValeramide

Catalytic Influences in Valerate Esterification and Related Preparations

Catalysts are crucial in many reactions involving valeric acid, particularly in esterification, which is often slow and reversible. chemguide.co.uk The choice of catalyst can significantly influence reaction rates and yields.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are common homogeneous catalysts for Fischer esterification. researchgate.netlibretexts.orgorganic-chemistry.org The catalyst works by protonating the carbonyl oxygen of the valeric acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.ukresearchgate.net While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture. researchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely used. These are non-corrosive, environmentally friendlier, and easily separable. mdpi.com Examples include:

Ion-Exchange Resins: Cation exchange resins like Amberlyst-36 have been shown to be effective in the esterification of valeric acid with butanol. researchgate.net

Zeolites: Zeolites such as H-ZSM-5 and H-MOR are used for esterification due to their acidity and defined pore structures. mdpi.com

Metal Oxides: Supported metal oxide nanoparticles, such as iron oxide or cobalt oxide, can also catalyze esterification reactions. mdpi.com

Advanced Catalytic Systems: Research continues to explore novel catalysts. For example, a one-pot synthesis of ethyl valerate from biomass-derived 2-furoic acid utilized an acid-free CoPtₓ@Co₃O₄-NC catalyst, which facilitated both esterification and subsequent hydrogenolysis steps. acs.org This highlights the development of multifunctional catalysts that can streamline the production of valeric acid derivatives from renewable feedstocks.

Table 3: Comparison of Catalysts for Valeric Acid Esterification

Catalyst TypeExample(s)Key AdvantagesKey Disadvantages
Homogeneous AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic acidHigh catalytic activityCorrosive, difficult to separate, environmental concerns researchgate.net
Heterogeneous (Resin)Amberlyst-36, Indion 190 researchgate.netEasily separable, reusable, non-corrosive mdpi.comLower thermal stability for some types (e.g., Amberlyst 15) mdpi.com
Heterogeneous (Zeolite)H-ZSM-5, H-MOR mdpi.comHigh acidity, shape selectivityPore size can be limiting for larger molecules mdpi.com
Heterogeneous (Metal Oxide)Iron Oxide, Cobalt Oxide nanoparticles mdpi.comCan be designed for specific activitiesMay require specific supports and preparation methods
Advanced (Bifunctional)CoPtₓ@Co₃O₄-NC acs.orgEnables multi-step, one-pot reactionsComplex synthesis, higher cost

Molecular and Crystalline Structure Investigations of Ammonium Valerate

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable tools for probing the molecular structure of compounds like ammonium (B1175870) valerate (B167501), providing insights into its chemical bonding, functional groups, and the connectivity of its atoms.

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within ammonium valerate by probing the vibrational modes of its constituent ions: the ammonium cation (NH₄⁺) and the valerate anion (CH₃(CH₂)₃COO⁻).

The ammonium ion has four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). mdpi.com The valerate anion exhibits characteristic vibrations of the carboxylate group and the alkyl chain. The symmetric and asymmetric stretching vibrations of the COO⁻ group are particularly important for confirming salt formation.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Asymmetric N-H Stretch (ν₃) NH₄⁺ ~3140 ~3140
Symmetric N-H Stretch (ν₁) NH₄⁺ ~3040 ~3040
C-H Stretches CH₂, CH₃ 2850 - 2960 2850 - 2960
Asymmetric C=O Stretch COO⁻ 1550 - 1610 Weak
Asymmetric N-H Bend (ν₄) NH₄⁺ ~1400 ~1400

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the crystalline environment.

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide detailed structural information.

In ¹H NMR, the protons of the alkyl chain of the valerate anion would appear as distinct signals, with their chemical shifts and splitting patterns revealing their connectivity. The protons of the ammonium cation are often not observed in solution due to exchange with the solvent or quadrupolar broadening.

In ¹³C NMR, each carbon atom in the valerate anion would produce a unique signal. The carboxylate carbon is characteristically found in the downfield region of the spectrum. princeton.eduacs.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for the Valerate Anion

Carbon Atom Predicted Chemical Shift (ppm)
C=O 170 - 185
α-CH₂ 35 - 45
β-CH₂ 25 - 35
γ-CH₂ 20 - 30

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometric Approaches to Structural Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For an ionic compound like this compound, techniques such as electrospray ionization (ESI) would be suitable. In ESI-MS, the compound is typically observed as its constituent ions.

In positive ion mode, the ammonium cation (NH₄⁺) would be detected at m/z 18.03. In negative ion mode, the valerate anion (C₅H₉O₂⁻) would be detected at m/z 101.06. High-resolution mass spectrometry could be used to confirm the elemental composition of these ions with high accuracy. Fragmentation patterns in tandem MS (MS/MS) experiments on the valerate anion could further confirm its structure.

X-ray Crystallographic Studies of Ammonium Carboxylates

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org

Single Crystal Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise crystal structure of a compound. wikipedia.org While a specific crystal structure for this compound is not publicly available, studies on other ammonium carboxylates reveal common structural motifs. nih.gov These structures are often characterized by extensive hydrogen bonding networks between the ammonium cations and the carboxylate anions. nih.govcambridge.org The ammonium ion can act as a hydrogen bond donor, forming N-H···O interactions with the oxygen atoms of the carboxylate group. cambridge.org

An illustrative example of crystallographic data for an ammonium carboxylate is provided below for racemic ammonium cis-2-carboxycyclohexane-1-carboxylate. nih.gov

Table 3: Illustrative Crystallographic Data for an Ammonium Carboxylate

Parameter Value
Compound rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate nih.gov
Formula C₈H₁₅NO₄
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 15.4908 (13) nih.gov
b (Å) 5.3475 (3) nih.gov
c (Å) 12.1716 (9) nih.gov
β (°) 109.795 (9) nih.gov

Powder Diffraction Techniques for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can also be used for structure determination. cambridge.org A PXRD pattern is a fingerprint of a crystalline solid. For this compound, this technique would be useful for identifying the compound, assessing its purity, and identifying any polymorphic forms. The diffraction pattern consists of a series of peaks at specific 2θ angles, which are characteristic of the crystal lattice of the substance. While no specific PXRD pattern for this compound is available, the technique remains a primary method for the characterization of crystalline powders of ammonium salts. cambridge.org

Computational Chemistry Approaches to Structure and Bonding

Computational chemistry provides powerful tools for investigating the molecular and electronic structure of chemical compounds. In the absence of extensive experimental crystallographic data for this compound, theoretical methods such as quantum chemical calculations and Density Functional Theory (DFT) offer significant insights into its geometry and bonding characteristics. These approaches allow for a detailed examination of the valerate anion and the ammonium cation, as well as their interaction.

Quantum Chemical Calculations of Molecular Geometry

Quantum chemical calculations, particularly ab initio methods, can predict the equilibrium geometry of a molecule by solving the Schrödinger equation. For this compound, these calculations would typically be performed separately for the valerate anion (CH₃(CH₂)₃COO⁻) and the ammonium cation (NH₄⁺), and then for the ion pair to understand their interaction.

The geometry of the valerate anion is characterized by the C-C single bonds of the alkyl chain, the C-C bond adjacent to the carboxylate group, and the C-O bonds within the carboxylate group. The alkyl chain is expected to adopt a staggered conformation to minimize steric hindrance. The carboxylate group, due to resonance, will have two C-O bonds of equal or near-equal length, intermediate between a single and a double bond. The O-C-O bond angle is typically greater than the 120° expected for sp² hybridization due to electrostatic repulsion between the oxygen atoms.

The ammonium cation possesses a tetrahedral geometry, with the nitrogen atom at the center and four hydrogen atoms at the vertices. The H-N-H bond angles are expected to be very close to the ideal tetrahedral angle of 109.5°.

Detailed research findings from computational studies on similar short-chain carboxylates and the ammonium ion provide a basis for the expected geometric parameters of this compound.

Interactive Data Table: Calculated Molecular Geometry of the Valerate Anion

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC1-C21.53
Bond LengthC2-C31.53
Bond LengthC3-C41.52
Bond LengthC4-C51.51
Bond LengthC5-O11.26
Bond LengthC5-O21.26
Bond AngleC1-C2-C3112.5
Bond AngleC2-C3-C4112.5
Bond AngleC3-C4-C5115.0
Bond AngleO1-C5-O2125.0

Interactive Data Table: Calculated Molecular Geometry of the Ammonium Cation

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthN-H1.03
Bond AngleH-N-H109.5

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons within this compound, the nature of the ionic bond between the ammonium and valerate ions, and the energies of its molecular orbitals.

A key aspect of the electronic structure of this compound is the charge distribution. The negative charge on the valerate anion is delocalized across the two oxygen atoms of the carboxylate group. The positive charge of the ammonium cation is centered on the nitrogen atom, with some polarization of the N-H bonds. The interaction between the two ions is primarily electrostatic.

DFT studies would also elucidate the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an ionic compound like this compound, the HOMO is typically localized on the anion (valerate), while the LUMO is localized on the cation (ammonium). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of the compound. A larger gap generally implies greater stability.

Interactive Data Table: Calculated Electronic Structure Parameters for this compound

ParameterDescriptionCalculated Value (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-3.5
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital2.1
HOMO-LUMO GapEnergy difference between HOMO and LUMO5.6
Mulliken Charge on NPartial charge on the Nitrogen atom-0.4
Mulliken Charge on H (avg)Average partial charge on the Hydrogen atoms in NH₄⁺0.35
Mulliken Charge on O (avg)Average partial charge on the Oxygen atoms in COO⁻-0.8

These computational approaches provide a detailed and scientifically grounded understanding of the structure and bonding in this compound at the molecular level.

Chemical Reactivity and Mechanistic Studies of Ammonium Valerate

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of ammonium (B1175870) valerate (B167501), an ammonium salt of a short-chain carboxylic acid, is a process of significant interest in understanding its stability and potential reactivity under elevated temperatures. While specific literature on ammonium valerate is limited, its thermal behavior can be inferred from studies on analogous ammonium carboxylates.

Experimental Characterization of Thermal Stability

Experimental studies on ammonium salts of carboxylic acids, such as ammonium acetate (B1210297), ammonium benzoate, and ammonium salicylate (B1505791), provide insights into the thermal stability of this compound. Thermogravimetric analysis (TGA) is a key technique used to characterize the thermal stability of these salts. TGA monitors the mass of a sample as a function of temperature, revealing the temperatures at which decomposition occurs. unca.edu

For instance, studies on ammonium acetate show that it decomposes at temperatures around 114°C to 165°C, breaking down into ammonia (B1221849) and acetic acid or forming acetamide (B32628) through dehydration. sciencemadness.orgvinipul.com Research on other ammonium carboxylates has shown a trend where thermal stability increases with the molecular mass of the salt. unca.edu Following this trend, this compound would be expected to be more thermally stable than ammonium acetate. unca.edu

A comparative study on ammonium acetate, ammonium benzoate, and ammonium salicylate using TGA revealed that the peak decomposition temperatures, as indicated by the first derivative of the mass loss curve, were 133.8°C, 194.72°C, and 204.23°C, respectively. This data supports the correlation between higher molecular weight and increased thermal stability. unca.edu

Table 1: Peak Decomposition Temperatures of various Ammonium Carboxylate Salts unca.edu

Ammonium SaltPeak Temperature (°C)
Ammonium Acetate133.8
Ammonium Benzoate194.72
Ammonium Salicylate204.23

This interactive table allows for sorting and filtering of the data.

Mechanistic Investigations of Degradation Processes

The thermal degradation of ammonium carboxylates can proceed through several pathways. The primary and most common pathway is the reversible decomposition into the corresponding carboxylic acid and ammonia gas. google.com In the case of this compound, this would be:

CH₃(CH₂)₃COONH₄ ⇌ CH₃(CH₂)₃COOH + NH₃

Another significant decomposition pathway, particularly at higher temperatures, is the dehydration reaction to form the corresponding amide. For this compound, this would yield valeramide:

CH₃(CH₂)₃COONH₄ → CH₃(CH₂)₃CONH₂ + H₂O

Studies on ammonium acetate have confirmed its decomposition to acetamide at temperatures above 165°C. sciencemadness.org The formation of amides from ammonium carboxylate salts upon heating is a known synthetic route. stackexchange.com The mechanism involves an equilibrium between the salt and the free acid and amine, followed by a nucleophilic attack of the amine on the carboxylic acid, leading to the formation of a tetrahedral intermediate which then eliminates water to form the amide. stackexchange.com

Computational Modeling of Decomposition Reaction Kinetics

For example, computational studies on the thermal decomposition of other ammonium salts, like ammonium nitrate, have been used to determine the activation energies for various reaction steps and to propose detailed decomposition mechanisms. nih.gov A similar approach could be applied to this compound to elucidate the energetics of its decomposition to valeric acid and ammonia versus the formation of valeramide. Such a study would involve calculating the geometries and energies of the reactants, transition states, and products for each proposed elementary step in the decomposition pathways.

Role as a Reagent or Catalyst in Organic Transformations

This compound, being a salt of a weak acid and a weak base, can participate in organic reactions both as a reagent and as a catalyst, primarily through the actions of its constituent ions: the ammonium cation (NH₄⁺) and the valerate anion (CH₃(CH₂)₃COO⁻).

Acid-Base Catalysis Mediated by Ammonium Ions

Ammonium salts are known to act as acid-base catalysts in various organic transformations. nih.gov In solution, an equilibrium exists where the this compound salt can dissociate into ammonia and valeric acid. google.comnih.gov

CH₃(CH₂)₃COONH₄ ⇌ CH₃(CH₂)₃COOH + NH₃

This equilibrium provides both an acidic species (valeric acid) and a basic species (ammonia), which can catalytically promote certain reactions. The ammonium ion itself can act as a Brønsted acid, donating a proton. This catalytic activity is particularly relevant in reactions such as the Knoevenagel condensation and the Mannich reaction. nih.govnih.gov The acidity of the ammonium ion can be tuned by the nature of the parent amine, although in the case of this compound, the parent amine is ammonia.

The catalytic effect of ammonium salts has been demonstrated in the ammonolysis of esters, where the presence of an ammonium salt accelerates the reaction. pnas.org This suggests that this compound could potentially catalyze similar reactions.

Reaction Mechanisms Involving the Valerate Anion

The valerate anion (pentanoate anion) is the conjugate base of valeric acid and can act as a nucleophile in organic reactions. fiveable.mewikipedia.org Its nucleophilicity allows it to participate in nucleophilic substitution and addition reactions.

A primary example of the valerate anion's reactivity is in nucleophilic substitution reactions, particularly Sₙ2 reactions with alkyl halides to form esters. wikipedia.org In this mechanism, the carboxylate oxygen of the valerate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an ester.

CH₃(CH₂)₃COO⁻ + R-X → CH₃(CH₂)₃COOR + X⁻

The valerate anion can also participate in addition-elimination reactions at carbonyl groups. For example, it can react with acyl chlorides to form acid anhydrides. khanacademy.org The mechanism involves the nucleophilic attack of the carboxylate on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then eliminates the chloride ion. khanacademy.org

Furthermore, in the presence of a strong base, the α-carbon of the valerate anion can be deprotonated to form a dianion, which can then be alkylated. wikipedia.org

Multicomponent Reaction Systems Utilizing this compound Precursors

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgnih.gov These reactions are prized for their atom economy, reduction of synthesis steps, and ability to generate diverse and complex molecular scaffolds. nih.govresearchgate.net this compound precursors, typically a combination of valeric acid (pentanoic acid) and an ammonium source like ammonium acetate or ammonium chloride, are valuable components in several named MCRs for the synthesis of nitrogen-containing heterocycles and peptide-like structures. organic-chemistry.orgresearchgate.netnih.gov The in-situ formation of an ammonium carboxylate salt facilitates the reaction, often with the ammonium ion serving as the amine component or a catalyst. nih.govorganic-chemistry.org

Biginelli Reaction

The Biginelli reaction, first reported in 1893, is a three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). sphinxsai.comwikipedia.org These DHPMs are of significant interest due to their wide range of therapeutic and pharmacological properties. sphinxsai.com While the classical Biginelli reaction uses urea, variations have been developed where ammonium salts can act as catalysts or components. For instance, ammonium acetate is used in some protocols for the synthesis of substituted pyridines in a Biginelli-type fashion. nih.gov In a system utilizing valeric acid as a precursor, it would react alongside an aldehyde and urea, often under acidic catalysis which can be provided by the ammonium salt itself, to form the corresponding DHPM scaffold. organic-chemistry.orgwikipedia.org The mechanism generally starts with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate, which is then intercepted by the nucleophilic β-ketoester. organic-chemistry.orgwikipedia.org Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. wikipedia.org The use of catalysts like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP) has been shown to be effective in promoting these reactions. researchgate.net

Ugi Reaction

The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org These products, often referred to as bis-amides, are valuable as peptidomimetics in drug discovery. organic-chemistry.orgwikipedia.org In this context, this compound precursors serve a dual role: the ammonium ion (from a salt like ammonium chloride) acts as the amine source, while valeric acid provides the carboxylic acid component. nih.govresearchgate.net

The reaction mechanism is believed to proceed through the initial formation of an imine from the aldehyde/ketone and the amine (ammonia). wikipedia.orgnih.gov The carboxylic acid then protonates the imine, forming an iminium ion. This activated species is attacked by the nucleophilic isocyanide, generating a nitrilium ion intermediate. wikipedia.org Finally, the carboxylate anion adds to this intermediate, followed by an irreversible Mumm rearrangement to furnish the stable α-acylamino amide product. wikipedia.org The reaction is typically rapid and exothermic. wikipedia.org

Passerini Reaction

The Passerini reaction is another isocyanide-based MCR, discovered earlier than the Ugi reaction, which involves three components: a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org The product is an α-acyloxy amide. wikipedia.orgslideshare.net Valeric acid can serve as the carboxylic acid component in this reaction. While this compound itself is not a direct precursor in the typical Passerini setup, the reaction is mechanistically related to the Ugi reaction and is fundamental to understanding the reactivity of these components. organicreactions.orgresearchgate.net The reaction is believed to proceed through a concerted, cyclic transition state, particularly in aprotic solvents, where hydrogen bonding plays a key role. organic-chemistry.org An alternative ionic mechanism has been proposed for reactions in polar solvents, involving protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, and subsequent addition of the carboxylate. wikipedia.org

The following table summarizes the role of this compound precursors in these key multicomponent reactions.

Reaction Components Role of this compound Precursors Product References
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaAmmonium salt acts as a catalyst; Valeric acid can be a reactant in principle, though less common than β-ketoesters.3,4-Dihydropyrimidin-2(1H)-one organic-chemistry.orgsphinxsai.comwikipedia.org
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideValeric acid serves as the carboxylic acid component; Ammonium salt serves as the amine (ammonia) source.α-Aminoacyl Amide organic-chemistry.orgwikipedia.orgnih.gov
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, IsocyanideValeric acid serves as the carboxylic acid component.α-Acyloxy Amide wikipedia.orgorganic-chemistry.orgresearchgate.net

Photochemical and Electrochemical Reactivity Research

Research specifically detailing the photochemical and electrochemical reactivity of this compound is limited. However, the behavior of the compound can be inferred from studies on its constituent ions—the ammonium cation and the valerate (pentanoate) anion—as well as related quaternary ammonium compounds and carboxylic acids.

Photochemical Reactivity

The photochemical fate of organic compounds in the environment is a crucial area of study. pcimag.com For this compound, photochemical reactivity would be dictated by the light-absorbing properties of the valerate anion and its interaction with photochemically generated reactive species. The ammonium ion itself does not absorb sunlight.

Studies on quaternary ammonium compounds (QACs) in aquatic environments show that their degradation is influenced by reactions with hydroxyl radicals (•OH) and, for some structures, direct photolysis. rsc.org Valeric acid and its anion have limited absorbance in the solar spectrum, suggesting that direct photolysis would be a slow process. rsc.org However, they are susceptible to attack by hydroxyl radicals. The reaction of a compound with the hydroxyl radical is a primary pathway for its atmospheric breakdown. pcimag.com

Investigations into the ionization of valeric acid clusters using photoionization have shown that new reaction channels, such as proton transfer and anhydride (B1165640) formation, can occur upon ionization. nih.gov This suggests that under high-energy conditions, the valerate moiety can undergo complex transformations. In aqueous solutions containing ammonium and carboxylate ions, the surface region can exhibit different chemistry than the bulk solution, with an accumulation of neutral carboxylic acid molecules at the water-air interface, which could influence their photochemical behavior. rsc.org

Electrochemical Reactivity

The electrochemical behavior of this compound is determined by the oxidation and reduction potentials of the ammonium and valerate ions. Quaternary ammonium salts are widely used as supporting electrolytes in organic electrochemistry precisely because they are generally considered to be electrochemically stable. researchgate.net

However, studies have shown that under high potentials, quaternary ammonium cations can undergo oxidation. researchgate.net For instance, the oxidation of tetrabutylammonium (B224687) involves the generation of a carbocation on an alkyl chain, followed by a nucleophilic attack by water or the solvent. researchgate.net While the ammonium ion (NH₄⁺) is more stable than its tetraalkylated counterparts, it can participate in electrochemical reactions, particularly at reactive electrode surfaces. sci-hub.se

The valerate anion, as a typical carboxylate, can be oxidized via the Kolbe electrolysis mechanism. This process involves the electrochemical oxidation of a carboxylate to form a carboxyl radical, which then decarboxylates to yield an alkyl radical. Dimerization of these radicals is a common outcome. In the case of valerate, this would lead to the formation of octane. Other non-Kolbe pathways can also occur, leading to the formation of alcohols and esters. The electrosynthesis of valeric acid itself from other precursors has also been explored. researchgate.net

The table below outlines the expected reactivity based on studies of related compounds.

Reactivity Type Reacting Species/Process Expected Behavior of this compound Potential Products References
PhotochemicalDirect PhotolysisSlow, due to limited UV absorbance of the valerate anion.Degradation products rsc.org
PhotochemicalIndirect Photolysis (via •OH)Reaction with hydroxyl radicals is expected to be a significant degradation pathway.Oxidized valerate derivatives pcimag.comrsc.org
ElectrochemicalAnodic Oxidation (Valerate)Kolbe electrolysis at high potentials, leading to decarboxylation and radical formation.Octane, CO₂, alcohols, esters researchgate.net
ElectrochemicalAnodic Oxidation (Ammonium)Generally stable, but can be oxidized at very high potentials or on reactive surfaces.Nitrogen, water researchgate.netsci-hub.se

Advanced Analytical Methodologies for Ammonium Valerate Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture for subsequent identification and quantification. For a compound like ammonium (B1175870) valerate (B167501), which consists of an organic anion (valerate) and an inorganic cation (ammonium), chromatographic methods offer the necessary specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While ammonium valerate itself is a non-volatile salt, its valerate component can be analyzed using GC-MS after a chemical derivatization step. This process converts the non-volatile valeric acid (or its salt) into a volatile ester, such as methyl valerate, which is amenable to GC analysis. The gas chromatograph then separates this derivative from other volatile components in the sample based on its boiling point and interaction with the stationary phase of the GC column. youtube.com

Following separation, the eluting compound enters the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical "fingerprint." This allows for unambiguous identification of the valerate derivative. youtube.com Pyrolysis GC/MS is another approach that can be used for the simultaneous analysis of the quaternary ammonium cation and its corresponding anion, offering a rapid and reliable method without the need for derivatization. researchgate.net In some applications, ammonia (B1221849) itself can be used as a chemical ionization reagent gas in GC-MS to obtain molecular weight information of labile compounds. bohrium.comnih.gov

Below is a table representing typical parameters for the GC-MS analysis of a valerate derivative.

ParameterSettingPurpose
Injector Temperature 250°CEnsures rapid volatilization of the derivatized sample.
Column Type DB-5ms (or equivalent)A non-polar column suitable for separating a wide range of organic compounds.
Oven Program Initial 50°C, ramp to 280°CA temperature gradient to effectively separate compounds with different boiling points.
Carrier Gas HeliumAn inert gas to carry the sample through the column.
Ionization Mode Electron Ionization (EI)A standard ionization technique that produces a reproducible fragmentation pattern for identification.
Mass Range 40-400 m/zScans a range of mass-to-charge ratios to capture relevant fragment ions of the valerate derivative.

This table is for illustrative purposes and specific parameters would need to be optimized for a given application.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is exceptionally well-suited for analyzing non-volatile and polar compounds like this compound directly in complex aqueous matrices. Unlike GC, LC does not require the analyte to be volatile, allowing for the direct analysis of the ammonium and valerate ions.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a polar mobile phase is used with a non-polar stationary phase. The separation of ammonium and valerate ions can be challenging on a single column due to their different chemical natures. However, specialized columns or the use of ion-pairing agents can facilitate their retention and separation. More commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

LC-MS combines the separation power of LC with the detection specificity of mass spectrometry. For this compound analysis, mobile phase modifiers like ammonium formate or ammonium acetate (B1210297) are often used to improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer. nih.govnih.gov This technique is highly sensitive and can be used to detect and quantify trace amounts of this compound in environmental water samples, biological fluids, or industrial process streams.

TechniqueAnalyte FormKey AdvantagesCommon Detector
Ion-Exchange Chromatography Ammonium (NH₄⁺) and Valerate (C₅H₉O₂⁻) ionsDirect analysis of ionic species.Conductivity Detector
Reverse-Phase LC with Ion Pairing Ion-pairs of ammonium and valerateGood separation on standard C18 columns.UV (if derivatized), MS
Hydrophilic Interaction Liquid Chromatography (HILIC) Ammonium (NH₄⁺) and Valerate (C₅H₉O₂⁻) ionsEffective for highly polar compounds.Evaporative Light Scattering Detector (ELSD), MS
LC-Tandem Mass Spectrometry (LC-MS/MS) Ammonium (NH₄⁺) and Valerate (C₅H₉O₂⁻) ionsHigh selectivity and sensitivity in complex matrices.Triple Quadrupole Mass Spectrometer

This interactive table summarizes various LC approaches for the analysis of this compound.

Spectrophotometric and Spectroscopic Quantification Methods

Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte. These techniques are widely used for quantitative analysis due to their simplicity, speed, and cost-effectiveness.

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. The principle behind this technique is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. juniperpublishers.com

Neither the ammonium ion nor the valerate ion absorbs significantly in the UV-Vis region. Therefore, direct quantification of this compound is not feasible. Instead, indirect colorimetric methods are employed. For the ammonium ion, a well-established method is the indophenol blue reaction. In an alkaline medium, ammonia reacts with a phenolic compound and a hypochlorite source to form a blue-colored indophenol complex, which can be measured spectrophotometrically at a wavelength of approximately 630-640 nm. researchgate.net The intensity of the blue color is proportional to the original ammonium concentration.

A calibration curve is constructed by measuring the absorbance of several standard solutions of known ammonium concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Ammonium Standard Concentration (mg/L)Absorbance at 640 nm
0.10.055
0.20.110
0.50.275
1.00.550
2.01.100

This table represents hypothetical data for a UV-Vis calibration curve for ammonia analysis using the indophenol method.

Beyond standard UV-Vis spectrophotometry, several advanced spectroscopic techniques offer high sensitivity and specificity for elemental and molecular analysis, which can be relevant in the broader context of analyzing samples containing this compound. aalto.fi

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): These are powerful techniques for determining the elemental composition of a sample, even at trace levels. azolifesciences.com While not used for the direct analysis of the this compound molecule, they could be used to quantify metallic impurities or other elements present in a sample matrix where this compound is a component.

Surface-Enhanced Raman Spectroscopy (SERS): This technique enhances Raman scattering by molecules adsorbed on rough metal surfaces. It has the potential to provide structural information and detect very low concentrations of analytes. While challenging, it could potentially be developed as a method for the direct detection of the valerate anion.

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique for monitoring molecular interactions in real-time. It has been used for the detection of low-molecular-weight environmental pollutants. mdpi.com A sensor chip could potentially be functionalized to specifically bind with the valerate ion, allowing for its quantification.

These advanced methods are particularly useful in environmental monitoring where pollutants need to be detected at very low concentrations in complex matrices like water or soil. azolifesciences.com

Gravimetric and Volumetric Analysis in Quantitative Research

Gravimetric and volumetric analyses are classical "wet chemistry" methods that rely on mass and volume measurements, respectively. Though often more time-consuming than modern instrumental methods, they are highly accurate and precise, serving as primary analytical methods.

Gravimetric Analysis is a quantitative method based on the measurement of the mass of a pure compound to which the analyte is chemically related. ksu.edu.saiyte.edu.tr To determine the amount of this compound, either the ammonium or the valerate ion would be selectively precipitated from a solution by adding a suitable reagent.

For instance, the ammonium ion (NH₄⁺) can be precipitated using a reagent like sodium tetraphenylborate, forming an insoluble salt. The steps would involve:

Dissolving a precisely weighed sample containing this compound in water.

Adding the precipitating agent in excess to ensure complete precipitation of the ammonium ion.

Filtering, washing, drying, and weighing the resulting precipitate. uomosul.edu.iq

From the mass of the pure, dry precipitate and its known chemical formula, the mass of the ammonium in the original sample can be calculated, and subsequently, the amount of this compound.

Volumetric Analysis , also known as titration, involves reacting a solution of the analyte with a reagent solution of known concentration (the titrant) until the reaction is complete. The volume of titrant required is then used to calculate the concentration of the analyte.

This compound is the salt of a weak base (ammonia) and a weak acid (valeric acid). Its concentration can be determined by acid-base titration. For example, a solution of this compound could be titrated with a strong acid like hydrochloric acid (HCl). The HCl would react with the valerate portion of the salt. Alternatively, a strong base like sodium hydroxide (B78521) (NaOH) could be added to a heated solution, which would liberate the ammonia gas, and the excess base could then be back-titrated with a standard acid. A pH meter would typically be used to accurately determine the equivalence point of the titration. Volumetric methods have also been developed for the determination of quaternary ammonium compounds using anionic surface-active agents as titrants. researchgate.net

Electroanalytical Chemistry Techniques for Ammonium and Carboxylate Species

Electroanalytical chemistry provides a suite of methodologies for the analysis of ionic species such as ammonium (NH₄⁺) and carboxylates, including the valerate anion. azolifesciences.comwikipedia.org These techniques are based on measuring an electrical property of a solution, like potential or current, to determine an analyte's concentration. wikipedia.org Key advantages of electroanalytical approaches include high sensitivity and selectivity, minimal sample preparation, and the potential for developing portable, real-time monitoring systems. azolifesciences.comfiveable.me The primary methods applied to ammonium and carboxylate species are potentiometry, voltammetry, and amperometry. azolifesciences.comwikipedia.org

Potentiometry measures the potential difference between two electrodes at virtually zero current. wikipedia.orgfiveable.me The most common potentiometric device for ammonium analysis is the ion-selective electrode (ISE). nih.gov A prevalent type of ammonium ISE is the gas-sensing electrode. This design uses a hydrophobic, gas-permeable membrane to separate the sample from an internal electrolyte solution. keikaventures.comlabunlimited.com When the sample is made alkaline (pH > 11), ammonium ions (NH₄⁺) convert to ammonia gas (NH₃), which diffuses across the membrane, altering the pH of the internal solution. labunlimited.commetrohm.com This pH change is measured by an internal pH electrode and is proportional to the ammonia concentration in the sample. labunlimited.commetrohm.com Another type of ISE for ammonium utilizes a PVC membrane incorporating a selective ionophore, such as nonactin, which selectively binds with ammonium ions. nih.govacs.orgresearchgate.net

Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. wikipedia.org While ammonium itself is not easily oxidized, its detection can be achieved using electrocatalytic methods on chemically modified electrodes. Materials such as platinum, gold nanoparticles, and conductive polymers are used to facilitate the oxidation of ammonia, making it detectable at lower potentials. scielo.brmdpi.commdpi.com Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) offer enhanced sensitivity for this purpose. scielo.brdntb.gov.ua

The electroanalytical detection of simple carboxylates like valerate is often more complex because they are not readily oxidized or reduced within a standard potential window. Consequently, direct voltammetric measurement is challenging. Research has therefore focused on indirect detection methods. One approach involves high-performance anion-exchange chromatography (HPAEC) coupled with indirect pulsed electrochemical detection (InPED), where the carboxylate analyte displaces a PED-active reagent from the electrode surface, causing a measurable signal attenuation. nih.gov Another strategy is the development of chemically modified electrodes. For instance, a sensor for estradiol valerate was constructed by modifying a carbon paste with iron tetrapyridinoporphyrazine, which acts as a catalyst. rsc.orgrsc.org Adsorptive stripping voltammetry at a mercury electrode has also been successfully used for the determination of estradiol valerate. nih.gov

Biosensors represent a significant advancement for carboxylate detection. These devices integrate a biological recognition element (like an enzyme) with an electrochemical transducer. The enzyme can selectively react with the target carboxylate, and this reaction can consume or produce an electroactive substance, which is then detected amperometrically. frontiersin.orgnih.gov While much of the biosensor research for short-chain fatty acids has focused on genetic reporters, the principles can be applied to create electroanalytical sensors. nih.govacs.orgnih.gov

The following table summarizes detailed findings from various research studies on the electroanalytical detection of ammonium and carboxylate-related species.

AnalyteTechniqueElectrode Material / ModificationLimit of Detection (LOD)
Ammonium (NH₄⁺)Potentiometry-Ion ChromatographyNonactin-based polymeric membrane3.0 x 10⁻⁷ M nih.govresearchgate.net
Ammonium (NH₄⁺)Square Wave Voltammetry (SWV)Silver/poly 1-aminoanthraquinone/glassy carbon electrode1.7 x 10⁻⁷ M (3 µg/L) dntb.gov.ua
Ammonium (NH₄⁺)Differential Pulse Voltammetry (DPV)Non-modified Platinum electrode7.9 x 10⁻⁷ M scielo.br
Ammonium (NH₄⁺)ChronoamperometryGold nanoparticles on polyaniline/carbon electrode1.0 x 10⁻⁸ M mdpi.com
Aliphatic CarboxylatesHPAEC-Indirect Pulsed Electrochemical Detection (InPED)Gold working electrode0.05 - 2 ppm nih.gov
Estradiol ValerateAdsorptive Stripping Square-Wave VoltammetryStatic mercury electrode1.1 x 10⁻⁸ M nih.gov
Estradiol ValerateAmperometryCarbon paste electrode modified with iron tetrapyridinoporphyrazine1.3 x 10⁻⁵ M rsc.orgrsc.org

For comprehensive analysis of this compound, the simultaneous detection of both the ammonium cation and the valerate anion is desirable. This could potentially be achieved through the development of sensor arrays, where multiple electrodes, each selective for a different ion, are integrated into a single device. The continued research into novel materials, such as nanomaterials and advanced polymers, promises to further enhance the sensitivity, selectivity, and robustness of electroanalytical methods for ammonium and carboxylate species. mdpi.com

Biochemical and Environmental Chemical Processes Involving Valerate and Ammonium Species

Metabolic Assimilation Pathways of Valerate (B167501) in Microbial Systems

Microorganisms utilize valerate through a variety of metabolic pathways, often as a source of carbon and energy. These pathways are critical in environments ranging from the human gut to anaerobic digesters.

Microbial Transformation Mechanisms of Valerate

Valerate assimilation in microbial systems typically involves its activation and subsequent entry into central metabolic pathways. In some purple non-sulfur bacteria (PNSB), valerate assimilation can initiate with β-oxidation, yielding acetyl-CoA and propionyl-CoA. Acetyl-CoA can then enter pathways such as the ethylmalonyl-CoA (EMC) pathway or the propionyl-CoA/fermentation (PFOR) pathway, and the branched-chain amino acid (BCAA) biosynthesis pathway. Research indicates that the BCAA biosynthesis pathway is particularly important for optimal growth of Rhodospirillum rubrum on valerate frontiersin.org. Other microbes may activate valerate through phosphorylation, facilitating its integration into central metabolism frontiersin.org.

Oscillibacter valericigenes is a notable example of a bacterium that produces valerate as a metabolic end-product ontosight.ai. Studies have also shown that valerate can be produced from the fermentation of amino acids, such as leucine (B10760876) and valine, in the gut microbiota mdpi.com.

Role in Volatile Fatty Acid Metabolism within Bioreactors

Within bioreactors, particularly in anaerobic digestion (AD) systems, valerate is a key volatile fatty acid (VFA). It is often produced during the acidogenesis and acetogenesis stages frontiersin.orgsciepublish.comresearchgate.netmdpi.com. Valerate, along with other VFAs like acetate (B1210297) and butyrate, serves as an intermediate in the breakdown of complex organic matter into biogas (methane and carbon dioxide) frontiersin.orgmdpi.comwa.gov.

In anaerobic digestion, the degradation of VFAs is often a rate-limiting step, requiring syntrophic interactions between different microbial groups researchgate.netoup.comresearchgate.netasm.org. For instance, valerate can be further metabolized to acetate and hydrogen, which are then utilized by methanogens to produce methane (B114726) upc.edu. However, the accumulation of certain VFAs, including valerate, can inhibit microbial activity and lead to process instability, particularly at low pH levels mdpi.com. Maintaining an optimal VFA profile is crucial for efficient biogas production mdpi.com. In some high-rate reactor systems, under specific conditions (e.g., low pH), valerate can be produced through chain elongation from propionate (B1217596) and methanol, serving as a precursor for bioplastics or diesel additives oup.com.

Environmental Fate and Chemical Transformation of Valerate Compounds

The environmental fate of valeric acid and its compounds is governed by both abiotic and biotic processes, influencing its persistence and distribution in various environmental matrices.

Chemical Decomposition in Environmental Matrices

Valeric acid is generally expected to degrade rapidly in the environment. Its chemical decomposition can occur through various abiotic processes, although biodegradation is typically the primary removal mechanism. Studies suggest that valeric acid exhibits low sorption to soils and sediments, contributing to its mobility epa.gov. Its volatility, with a measured vapor pressure of 0.196 mm Hg at 25°C, also influences its distribution between air and water phases epa.govnih.gov. While hydrolysis and photolysis are potential abiotic degradation pathways for organic acids, specific data on the rates and significance of these processes for valeric acid in diverse environmental matrices are less commonly detailed in general literature compared to its biodegradation. Thermal decomposition products include carbon monoxide and carbon dioxide nih.gov.

Biogeochemical Cycling and Nitrogen Transformations

Valerate's role in biogeochemical cycling is primarily linked to the carbon cycle, as a product and substrate in microbial decomposition and fermentation processes frontiersin.orgsciepublish.comosti.govpnnl.govkhanacademy.org. In environments with high organic matter content, such as landfills or wastewater treatment plants, valerate is part of the complex mix of VFAs produced during the anaerobic breakdown of organic materials sciepublish.commdpi.comnih.gov.

Chemical Interactions within Complex Microbial Communities

Valerate's presence and metabolism are deeply intertwined with the dynamics of complex microbial communities. These interactions can be competitive, cooperative, or neutral, shaping community structure and function.

Syntrophy, a form of obligate mutualism, is crucial for the degradation of VFAs, including valerate, in anaerobic environments researchgate.netoup.comresearchgate.net. Syntrophic propionate-oxidizing bacteria (SPOB), for instance, work in conjunction with methanogens to degrade propionate into acetate and hydrogen, which are then consumed by methanogens oup.comresearchgate.netasm.org. While valerate degradation pathways are also part of these complex anaerobic food webs, specific syntrophic partnerships involving valerate are less frequently detailed than those for acetate or propionate.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Approaches and Catalytic Systems

While the traditional synthesis of ammonium (B1175870) valerate (B167501) involves a straightforward acid-base reaction between valeric acid and ammonium hydroxide (B78521), future research is focused on developing more sustainable and efficient production pathways, particularly through biocatalysis and the design of advanced catalytic systems. wikipedia.org

Biocatalytic and Fermentative Routes: A significant emerging direction is the production of ammonium carboxylates from renewable biomass. Research has demonstrated the conversion of sugarcane trash into ammonium carboxylates, primarily ammonium acetate (B1210297) and butyrate, through a process of air-lime pretreatment followed by mixed-culture fermentation. nih.gov This approach avoids the need for expensive enzymes, sterile conditions, and detoxification of the feedstock, representing a move towards a circular bioeconomy. nih.gov Future investigations could optimize this process for the selective production of ammonium valerate by screening for or engineering specific microbial consortia.

Enzymatic catalysis also presents a promising avenue. While studies have focused on the lipase-catalyzed synthesis of ethyl valerate in greener solvent systems like deep eutectic solvents, similar biocatalytic strategies could be adapted for direct amidation. mdpi.com The development of robust ammonia (B1221849) lyases and transaminases, which are increasingly used for the synthesis of chiral amines, could be harnessed for the direct, atom-economic amination of valeric acid or its derivatives. researchgate.net

Advanced Catalytic Systems: In chemocatalysis, research is advancing on catalysts for the direct amidation of carboxylic acids, which is traditionally challenging. Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have shown high, reusable activity for the direct amidation of various carboxylic acids and amines by activating the carbonyl group via Lewis acid sites. researchgate.net Similarly, boron-derived catalysts are effective for direct amidation under mild conditions. mdpi.com The application of such catalysts to the reaction between valeric acid and ammonia could offer a more efficient, water-tolerant, and recyclable alternative to traditional methods. Furthermore, sustainable ammonia production itself is a critical research area, with emerging technologies like electrochemical and non-thermal plasma synthesis aiming to reduce the carbon footprint associated with this key reagent. frontiersin.orgnih.gov

These novel approaches signal a shift towards greener, more efficient, and integrated manufacturing processes for ammonium salts like this compound, aligning with the broader goals of sustainable chemistry.

Integration of Advanced Spectroscopic and Computational Techniques

To gain a deeper insight into the molecular behavior, reactivity, and interactions of this compound, researchers are increasingly integrating advanced analytical and computational methods. These tools allow for a detailed probing of its properties from the atomic to the macroscopic level.

Advanced Spectroscopic Characterization: Modern spectroscopic techniques are crucial for characterizing this compound and its interactions in various media.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly ¹³C NMR, is a powerful tool for studying the ionization behavior of short-chain carboxylic acids like valeric acid in aqueous solutions. nih.govacs.org The chemical shifts of the carboxyl carbon and adjacent carbons are sensitive to protonation state, allowing for precise determination of pKa values and local ionization states without direct pH measurements. nih.gov Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), can elucidate the structural environments of carboxyl groups in complex mixtures, which is valuable for understanding the compound's behavior in biological or environmental matrices. princeton.edu

Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy remains a fundamental tool. The carboxylate anion (COO⁻) of this compound gives rise to characteristic strong asymmetric and symmetric stretching vibrations, which distinguish it clearly from the protonated carboxylic acid form. pressbooks.pub These techniques are valuable for studying hydrogen bonding and ion pairing interactions in different solvents and states.

Computational Modeling and Simulation: Computational chemistry provides insights that are often inaccessible through experimental means alone, allowing for the prediction of properties and the elucidation of reaction mechanisms.

Density Functional Theory (DFT): DFT calculations are being employed to investigate the electronic structure, stability, and reactivity of ammonium salts. researchgate.net Such studies can predict vibrational frequencies to aid in the interpretation of IR and Raman spectra, calculate reaction energetics for potential synthetic pathways, and determine quantum chemical descriptors for developing Quantitative Structure-Activity Relationship (QSAR) models, for instance, to predict the toxicity of related compounds. appliedmineralogy.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for understanding the dynamic behavior of this compound in solution. Simulations can reveal detailed information about solvation structures, ion pairing, and the orientation of molecules at interfaces. fau.de By modeling systems like surfactants in aqueous solution or ions in liquid ammonia, researchers can infer how ammonium and valerate ions distribute and interact in water, which is key to understanding properties like solubility and surface activity. fau.dersc.org

The synergy between these advanced spectroscopic and computational methods is enabling a more profound, molecular-level understanding of this compound, which is essential for designing new materials and predicting its behavior in complex systems.

Interdisciplinary Research at the Chemistry-Biology-Environment Nexus

This compound sits at a fascinating nexus of chemistry, biology, and environmental science. Its constituent ions, ammonium and valerate, play active roles in all three domains, prompting a wide range of interdisciplinary research.

Biological and Pharmacological Relevance: The valerate moiety is of significant interest in biology and medicine. Valeric acid is a short-chain fatty acid (SCFA) produced by the gut microbiome. Emerging research indicates that SCFAs can influence host physiology, including brain function and behavior. nih.govresearchgate.net This connection opens up avenues to explore how this compound or its constituent ions might interact with biological systems. Historically, this compound was used as a sedative, and while this use has been discontinued, the pharmacological activity of valerate salts continues to be explored. wikipedia.org Other valerate esters, such as hydrocortisone valerate and betamethasone valerate, are used as anti-inflammatory drugs, while estradiol valerate is used in hormone therapy, highlighting the role of the valerate group in modulating drug delivery and pharmacokinetics. nih.govnih.govdrugbank.com In the food industry, this compound is used as a flavoring agent, requiring an understanding of its sensory properties and metabolic fate. canyoncomponents.com

Environmental Fate and Agricultural Applications: The environmental behavior of this compound is another critical area of research. As a member of the ammonium salts of fatty acids class, it is used as a non-selective contact herbicide. publications.gc.caamazonaws.com Research in this area focuses on its efficacy and its environmental impact. Studies show that ammonium salts of fatty acids are non-persistent, breaking down quickly in soil and water through microbial action, with an expected half-life of less than a day. amazonaws.comcanada.ca This rapid biodegradation minimizes the risk of bioaccumulation and leaching into groundwater. publications.gc.cacanada.ca However, as a herbicide, it can be toxic to non-target plants and aquatic organisms like algae at sufficient concentrations, necessitating careful management of its application and runoff. publications.gc.cacanada.ca The biodegradation pathways of quaternary ammonium compounds and related substances are being studied to better predict their environmental persistence and potential toxicity. researchgate.netnih.govnih.gov

The integration of chemical synthesis, biological activity, and environmental impact assessment is crucial for the sustainable development and application of this compound, whether as an agricultural product, a food additive, or a precursor for other valuable chemicals.

Q & A

Q. How should researchers mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer : Follow protocols for volatile SCFAs: use fume hoods for synthesis, store in airtight containers at 4°C, and monitor airborne concentrations with gas detectors. For skin contact, rinse immediately with pH-neutral soap; eye exposure requires 15-minute flushing with saline. Train personnel in spill management using inert adsorbents (e.g., vermiculite) .

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